

Technical Guide: Formation Mechanism of Ranolazine- β -D-Lactoside Impurity

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Compound of Interest

Compound Name: *Ranolazine- β -D-lactoside*

Cat. No.: *B1159475*

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Executive Summary

This technical guide details the formation mechanism, characterization, and control of the **Ranolazine- β -D-lactoside** impurity (often referred to as the Ranolazine-Lactose adduct). While frequently categorized alongside Maillard reaction products due to the involvement of a reducing sugar (lactose), the formation of this specific impurity follows a distinct O-glycosylation pathway.

Ranolazine, lacking the primary or secondary amines required for a classical Maillard reaction, reacts via its secondary hydroxyl group with the anomeric carbon of lactose. This reaction is catalyzed by acidic microenvironments and accelerated by moisture and heat, typically during wet granulation or long-term storage.

Chemical Basis of Interaction

To understand the mechanism, we must first analyze the reactive moieties of the reactants.

Ranolazine (The Nucleophile)

- **Chemical Structure:** N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide.[1][2]
- **Nitrogen Centers:** Ranolazine contains a piperazine ring with two tertiary amines. Tertiary amines lack the proton required to form a stable glycosylamine (the first step of the Maillard reaction).
- **Reactive Site:** The molecule possesses a secondary alcohol (hydroxyl group) on the propyl chain. This oxygen atom acts as the nucleophile in this specific incompatibility.

Lactose (The Electrophile)

- **Nature:** A reducing disaccharide (Galactose-Glucose).
- **Reactive Site:** The glucose unit exists in equilibrium between its cyclic hemiacetal and open-chain aldehyde forms. The anomeric carbon (C1) of the glucose unit is electrophilic, particularly when activated by protonation (acid catalysis).

Formation Mechanism: Acid-Catalyzed O-Glycosylation

The formation of **Ranolazine- β -D-lactoside** is a condensation reaction involving the loss of one water molecule. It follows a Fischer Glycosylation-type mechanism, resulting in an ether (acetal) linkage between the drug and the excipient.

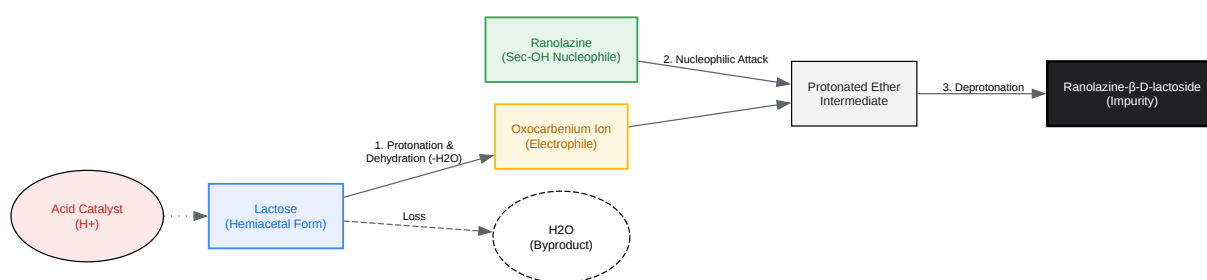
Step-by-Step Pathway

- **Activation (Protonation):** In the presence of moisture and an acidic microenvironment (provided by other excipients or impurities), the hydroxyl group at the anomeric carbon of lactose is protonated.
- **Formation of Oxocarbenium Ion:** The protonated hydroxyl group leaves as water (), generating a highly electrophilic resonance-stabilized oxocarbenium ion at the C1 position of the glucose ring.
- **Nucleophilic Attack:** The secondary hydroxyl group of Ranolazine attacks the planar oxocarbenium ion. Steric factors and thermodynamic stability often favor the formation of the

-anomer.

- Deprotonation: The resulting intermediate loses a proton to return to neutrality, yielding the stable **Ranolazine- β -D-lactoside**.

Reaction Scheme Visualization



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Figure 1: Mechanistic pathway of Ranolazine-Lactose adduct formation via acid-catalyzed O-glycosylation.

Critical Process Parameters (CPPs)

The kinetics of this impurity formation are governed by specific formulation and environmental factors.

Parameter	Impact on Impurity Formation	Mechanism of Action
Moisture Content	High Risk	Water acts as a plasticizer, increasing molecular mobility in the solid state and facilitating the interaction between the drug and excipient.
Micro-pH	High Risk (Acidic)	Acidic excipients (e.g., certain binders or disintegrants) catalyze the formation of the oxocarbenium ion. Neutral to alkaline pH inhibits this pathway.
Temperature	Moderate Risk	Higher temperatures provide the activation energy required for the condensation reaction (Arrhenius kinetics).
Lactose Grade	Variable	Amorphous lactose (spray-dried) is more reactive than crystalline forms due to higher free energy and molecular mobility.

Analytical Characterization

Detecting and confirming the **Ranolazine- β -D-lactoside** impurity requires distinguishing it from the parent drug and other potential degradants.

Mass Spectrometry (LC-MS)

- Molecular Weight: 751.82 Da.[3]
- Mass Shift: The adduct will appear at a mass shift of +324 Da relative to Ranolazine (Lactose MW 342 - Water MW 18 = 324).

- m/z Observation: Look for

at m/z ~752.8.
- Fragmentation: MS/MS will typically show a neutral loss of 324 Da (cleavage of the glycosidic bond), regenerating the Ranolazine fragment ion.

Analytical Protocol (Self-Validating)

- Sample Prep: Dissolve tablet powder in a neutral solvent (e.g., Acetonitrile:Water 50:50). Avoid acidic diluents to prevent artifact formation during analysis.
- Separation: Use a C18 column with a gradient elution. The glycosylated impurity is more polar than Ranolazine and will typically elute earlier (lower Retention Time).
- Confirmation: Co-inject with a synthesized standard of **Ranolazine- β -D-lactoside** (CAS: N/A, Custom Synthesis often required) to confirm retention time match.

Mitigation & Control Strategy

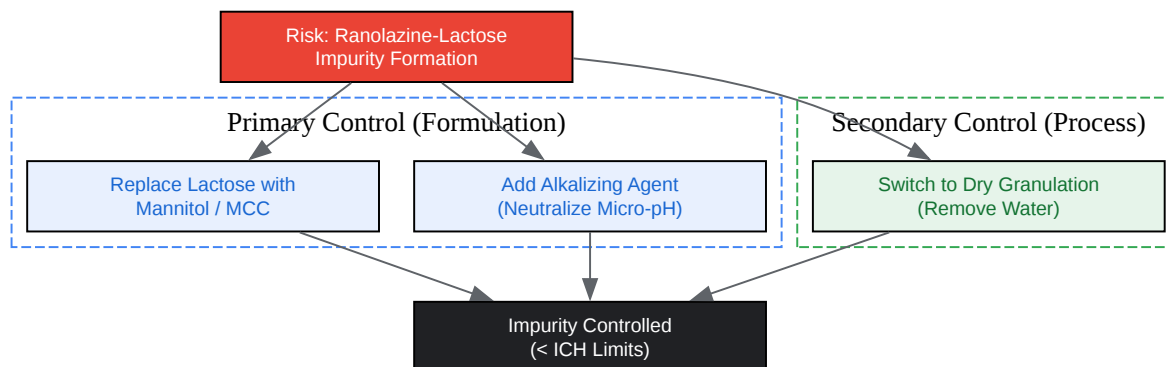
To control this impurity below ICH Q3B thresholds, a multi-barrier approach is required.

Formulation Design

- Excipient Replacement: The most effective control is to replace Lactose with non-reducing fillers such as Mannitol, Microcrystalline Cellulose (MCC), or Dibasic Calcium Phosphate.
- pH Modification: If Lactose must be used, include a buffering agent (e.g., Sodium Carbonate) to maintain a neutral micro-environment, suppressing the acid-catalyzed mechanism.

Manufacturing & Packaging

- Process: Prefer Dry Granulation (Roller Compaction) or Direct Compression over Wet Granulation to minimize moisture-induced activation.
- Packaging: Use high-barrier packaging (e.g., Alu-Alu blisters) and desiccants to maintain low water activity () throughout the shelf life.



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Figure 2: Decision tree for mitigating Ranolazine-Lactose impurity risks.

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